molecular formula C14H17Cl3O4S B14531013 Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester CAS No. 62774-50-9

Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester

Cat. No.: B14531013
CAS No.: 62774-50-9
M. Wt: 387.7 g/mol
InChI Key: IOZGHBKZNPQLHY-UHFFFAOYSA-N
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Description

Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is a complex organic compound with a unique structure that combines the properties of acetic acid, trichloroacetic acid, and a phenylthioethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester typically involves the esterification of trichloroacetic acid with 2-[(2,5-diethoxyphenyl)thio]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where trichloroacetic acid and 2-[(2,5-diethoxyphenyl)thio]ethanol are fed into a reactor with a catalyst. The reaction conditions are optimized for maximum yield and purity, and the product is continuously extracted and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenylthioethyl group may interact with hydrophobic regions of proteins or membranes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trichloroacetate: Similar in structure but lacks the phenylthioethyl group.

    Trichloroethyl acetate: Another ester of trichloroacetic acid but with a different alcohol component.

    Triclopyr: Contains a trichloropyridinyl group instead of a phenylthioethyl group.

Uniqueness

Acetic acid, trichloro-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is unique due to the presence of both trichloroacetyl and phenylthioethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62774-50-9

Molecular Formula

C14H17Cl3O4S

Molecular Weight

387.7 g/mol

IUPAC Name

2-(2,5-diethoxyphenyl)sulfanylethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C14H17Cl3O4S/c1-3-19-10-5-6-11(20-4-2)12(9-10)22-8-7-21-13(18)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

IOZGHBKZNPQLHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)SCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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